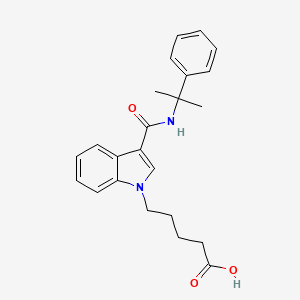![molecular formula C30[13C]4H66 B1164620 10-PAHSA 13C4](/img/no-structure.png)
10-PAHSA 13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-PAHSA As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-PAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Applications De Recherche Scientifique
Environmental Monitoring and Health Risk Assessment : PAHs (Polycyclic Aromatic Hydrocarbons) are environmental pollutants linked to adverse health effects, including cancer. Research on PAHs, including 10-PAHSA, often focuses on their detection, quantification, and understanding their impact on human health. For instance, Li et al. (2014) developed a method for quantifying methylnaphthalenes and PAH metabolites in human urine, demonstrating its utility as a biomarker for non-occupational exposure to these compounds (Li et al., 2014).
Toxicity and Public Health : Research on PAHs also involves studying their toxicity and implications for public health. Ankley et al. (1994) investigated the toxicity of sediments contaminated with PAHs under UV light, highlighting the potential risks to benthic organisms (Ankley et al., 1994).
Remediation of Polluted Environments : The study of PAHs extends to developing methods for the remediation of polluted environments. Wang et al. (2018) proposed a transmembrane transport theory for PAHs and applied 13C stable isotope techniques to trace the transport of PAHs, suggesting new strategies for the bioremediation of oil-polluted soil (Wang et al., 2018).
Analytical Methods Development : The development of analytical methods for PAH detection is a critical area of research. Jiang et al. (2019) developed a method for high-throughput quantitative analysis of PAH metabolites in urine, enhancing the ability to study PAH exposure in the general population (Jiang et al., 2019).
Investigation of PAHs in Different Environments : Studies also focus on measuring and identifying the sources of PAHs in various environments, such as in air, water, and soil. For instance, Shahsavani et al. (2017) examined the concentration and sources of particulate-bound PAHs in urban and suburban areas in Iran, providing insights into environmental pollution and its management (Shahsavani et al., 2017).
Health Impact Studies : Research also includes assessing the health impacts of PAH exposure. Slezakova et al. (2014) evaluated the levels of particulate-bound PAHs in indoor air influenced by tobacco smoke, emphasizing the need to understand PAHs' negative impacts on human health (Slezakova et al., 2014).
Diabetes Research : In the field of diabetes research, Sokołowska et al. (2022) investigated the therapeutic potential of Palmitic Acid Hydroxy Stearic Acid (PAHSA) isomers in a diabetes model, indicating their possible use in treating the disease (Sokołowska et al., 2022).
Propriétés
Nom du produit |
10-PAHSA 13C4 |
|---|---|
Formule moléculaire |
C30[13C]4H66 |
Synonymes |
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



